molecular formula C6H6Br2N2O B597414 3,5-Dibromo-4-methoxypyridin-2-amine CAS No. 1261269-82-2

3,5-Dibromo-4-methoxypyridin-2-amine

Cat. No.: B597414
CAS No.: 1261269-82-2
M. Wt: 281.935
InChI Key: AMOUNGBYEJIVPD-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H6Br2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, a methoxy group, and an amine group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-methoxypyridin-2-amine typically involves the bromination of 4-methoxypyridin-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound with high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-methoxypyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine oxides, and various arylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dibromo-4-methoxypyridin-2-amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the methoxy group enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-methoxypyridin-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine atoms and a methoxy group on the pyridine ring allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3,5-dibromo-4-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOUNGBYEJIVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704809
Record name 3,5-Dibromo-4-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-82-2
Record name 3,5-Dibromo-4-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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